molecular formula C10H20N2O2 B068426 (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate CAS No. 169750-01-0

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Cat. No.: B068426
CAS No.: 169750-01-0
M. Wt: 200.28 g/mol
InChI Key: XYKYUXYNQDXZTD-QMMMGPOBSA-N
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Description

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a chiral compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate typically involves the reaction of a pyrrolidine derivative with a tert-butyl carbamate. One common method is the reaction of (S)-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .

Scientific Research Applications

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pyrrolidine ring and the carbamate group play crucial roles in binding to the active site of enzymes, thereby modulating their activity. The molecular pathways involved can vary, but they often include inhibition of enzyme activity through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is unique due to its chiral nature and the presence of the bulky tert-butyl group. These features can influence its reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYUXYNQDXZTD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428251
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-01-0
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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